Z-Phe-ome

Catalog No.
S8971241
CAS No.
M.F
C18H19NO4
M. Wt
313.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Phe-ome

Product Name

Z-Phe-ome

IUPAC Name

methyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)

InChI Key

BBACSHIJBOGXKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Z-Phe-ome, chemically known as Z-L-phenylalanine methyl ester, is a derivative of the amino acid phenylalanine. Its molecular formula is C18H19NO4C_{18}H_{19}NO_{4}, and it has a molecular weight of approximately 313.35 g/mol. Z-Phe-ome is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of phenylalanine, which enhances its stability and reactivity in various

Typical for amino acid derivatives. Key reactions include:

  • Esterification: The methyl ester can undergo hydrolysis to regenerate phenylalanine under acidic or basic conditions.
  • Peptide Bond Formation: Z-Phe-ome can react with other amino acids to form peptides via standard coupling reactions, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  • Deprotection Reactions: The Z group can be removed under acidic conditions, allowing for the free amino group of phenylalanine to participate in further reactions .

Z-Phe-ome exhibits significant biological activity primarily related to its role as an intermediate in peptide synthesis. It is not directly used as a therapeutic agent but serves as a precursor for biologically active peptides. The biological relevance of peptides synthesized from Z-Phe-ome includes:

  • Antimicrobial Activity: Peptides derived from phenylalanine have shown potential antimicrobial properties.
  • Neuroprotective Effects: Some phenylalanine derivatives are investigated for neuroprotective effects, potentially aiding in conditions like Alzheimer's disease.
  • Antitumor Activity: Certain peptides synthesized from Z-Phe-ome are being studied for their antitumor properties .

The synthesis of Z-Phe-ome typically involves:

  • Protection of Phenylalanine: The amino group of L-phenylalanine is protected using benzyloxycarbonyl chloride to form Z-L-phenylalanine.
  • Methyl Ester Formation: The carboxylic acid group of the protected amino acid is then converted into a methyl ester using methanol and an acid catalyst or through direct esterification with methyl iodide.
  • Purification: The product is purified through recrystallization or chromatography to obtain Z-Phe-ome with high purity .

Z-Phe-ome has several applications, including:

  • Peptide Synthesis: It is widely used in the synthesis of peptides for research and pharmaceutical development.
  • Drug Development: As a building block, it contributes to the development of drugs targeting various diseases, particularly those involving peptide hormones and neurotransmitters.
  • Biochemical Research: Used in studies exploring protein interactions and enzyme activity due to its structural similarities with natural amino acids .

Interaction studies involving Z-Phe-ome focus on its role in peptide interactions and binding affinities. These studies often utilize techniques such as:

  • Nuclear Magnetic Resonance (NMR): To analyze conformational changes upon binding with receptors or enzymes.
  • Surface Plasmon Resonance (SPR): To measure binding kinetics and affinities with various biological targets.
  • Molecular Docking Studies: To predict how peptides containing Z-Phe-ome interact with specific proteins or receptors .

Z-Phe-ome shares structural similarities with several other compounds, particularly those derived from phenylalanine or related amino acids. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
L-PhenylalanineC9H11NO2C_{9}H_{11}NO_{2}Natural amino acid; precursor to neurotransmitters.
Z-Val-Phe-OMeC18H25NO4C_{18}H_{25}NO_{4}Contains valine; used in peptide synthesis.
N-Acetyl-L-phenylalanineC11H13NO3C_{11}H_{13}NO_{3}Acetylated form; affects solubility and bioavailability.
Z-Tyr-OMeC18H19NO4C_{18}H_{19}NO_{4}Similar structure but derived from tyrosine; used in similar applications.

Z-Phe-ome's uniqueness lies in its specific protective group configuration and its utility as an intermediate in synthesizing diverse bioactive peptides, making it essential for both research and pharmaceutical applications .

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

313.13140809 g/mol

Monoisotopic Mass

313.13140809 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-21-2023

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